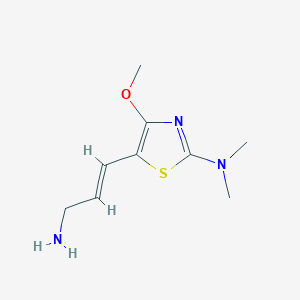
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
2-(chloromethyl)-1,3,5-trimethylbenzene+sodium cyanate→2-(isocyanatomethyl)-1,3,5-trimethylbenzene+sodium chloride
Industrial Production Methods
Industrial production of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(isocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Such as tin carboxylates and tertiary amines, can be used to enhance the reaction rates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
2-(isocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications, including:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Similar Compounds
Isocyanatoethyl Methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
1,3-bis(isocyanatomethyl)benzene: Another isocyanate compound with similar reactivity.
Uniqueness
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. The specific substitution pattern can lead to distinct chemical behavior and applications compared to other isocyanate compounds.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(isocyanatomethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3 |
InChI Key |
QINYVNTYTBIWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
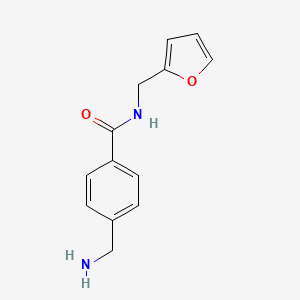
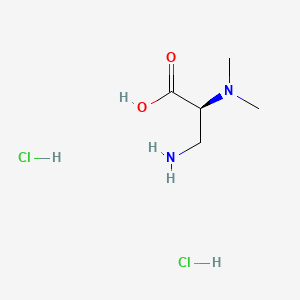
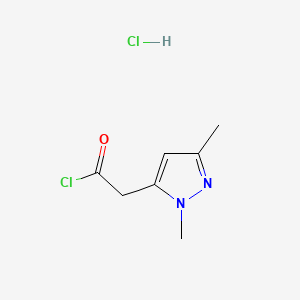
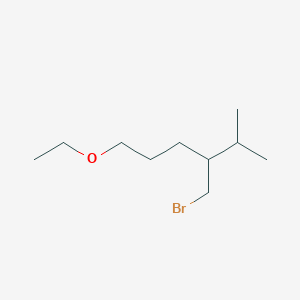
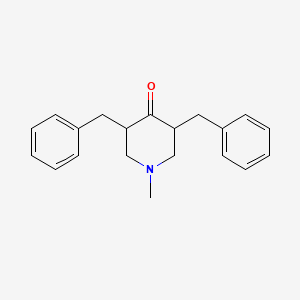
![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
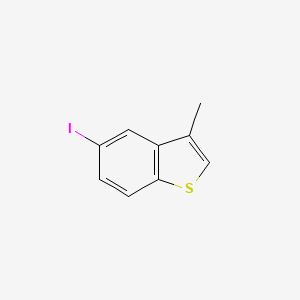
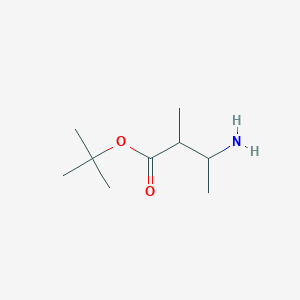
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
